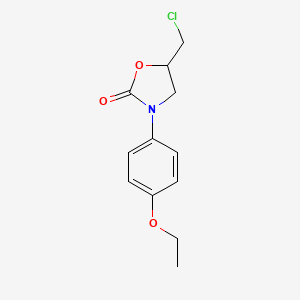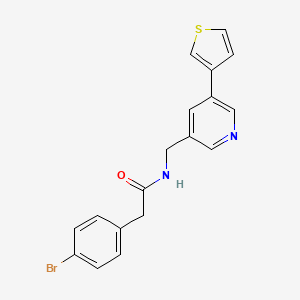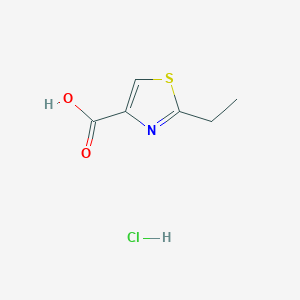
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloromethyl group and an ethoxyphenyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted oxazolidinones with various functional groups
科学研究应用
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to linezolid.
Uniqueness
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which may impart distinct chemical and biological properties. The presence of the chloromethyl and ethoxyphenyl groups can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-(chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEGMNVXUWREEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(OC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)
![3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2698747.png)


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2698757.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)

![3-chloro-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2698762.png)
